5-Methyl-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-Methyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound with the molecular formula C3H4N2O2. It is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in polyphosphoric acid . This method is favored due to its high yield and selectivity. Another common approach involves the reaction of acylhydrazines with carboxylic acid equivalents in the presence of dehydrating agents like phosphorus pentoxide (P2O5) or Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound often employs automated combinatorial chemistry techniques to generate large libraries of oxadiazole derivatives. This allows for high-throughput screening and optimization of desired properties .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and oxadiazole N-oxides .
Scientific Research Applications
5-Methyl-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Oxadiazole derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, certain derivatives act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds are structurally similar but contain a sulfur atom instead of an oxygen atom in the ring.
1,2,4-Oxadiazoles: These have a different arrangement of nitrogen and oxygen atoms in the ring.
1,3,4-Triazoles: These contain three nitrogen atoms in the ring, offering different chemical properties.
Uniqueness
5-Methyl-1,3,4-oxadiazol-2(3H)-one is unique due to its specific electronic configuration and reactivity, which make it a versatile scaffold in drug design and materials science .
Biological Activity
5-Methyl-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including antibacterial, anticancer, and other pharmacological effects.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and are known for their versatile biological activities. The structural modifications in the oxadiazole nucleus can lead to variations in pharmacological properties, making them valuable scaffolds in drug development.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study synthesized a derivative of this compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which was tested against various Gram-positive and Gram-negative bacteria:
Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Escherichia coli | 15 | 50 |
Klebsiella pneumoniae | 14 | 100 |
Staphylococcus aureus | 18 | 25 |
Bacillus cereus | 17 | 50 |
The minimum inhibitory concentration (MIC) values indicate that the synthesized compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound derivatives have also been extensively studied. Several compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound 3a | MDA-MB-231 (Breast) | 30.5 |
Compound 6a | HeLa (Cervical) | 25.8 |
Compound 3b | KCL-22 (Lymphoblastoid) | 28.0 |
These results indicate that the oxadiazole derivatives can induce significant cytotoxicity in cancer cells while exhibiting low toxicity to normal cells (IC50 > 50 µM) .
The mechanisms underlying the biological activities of oxadiazole derivatives are varied and include:
- Antimicrobial Mechanism : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : The anticancer effects may involve induction of apoptosis through activation of caspases or inhibition of cell proliferation by interfering with cell cycle progression.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of oxadiazoles and evaluated their biological activities. Notably, one derivative exhibited an IC50 value of 35.58 µM against liver cancer cells (HePG-2), demonstrating its potential as a therapeutic agent .
- In Vivo Studies : In animal models, compounds based on the oxadiazole scaffold were tested for their pharmacokinetic profiles and systemic effects. One study found that a derivative acted as a selective carbonic anhydrase inhibitor with potential applications in treating glaucoma .
Properties
IUPAC Name |
5-methyl-3H-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXROHRFMWHXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415853 | |
Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3069-67-8 | |
Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-oxadiazol-2(3H)-one, 5-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methyl-1,3,4-oxadiazol-2(3H)-one in the context of fungicide development?
A1: The research highlights the use of this compound as a crucial starting material for synthesizing novel 1,2,4-triazinone derivatives. [] These derivatives demonstrated fungicidal activity against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. This finding suggests that this compound serves as a promising building block for developing new fungicidal agents.
Q2: What are the key structural features of the synthesized 1,2,4-triazinone derivatives derived from this compound?
A2: While the abstract doesn't delve into the specific structural details of all derivatives, it does mention that the synthesis involved alkylation, ring-enlargement, hydrolysis, and amidation reactions starting from this compound. [] Further investigation into the full paper would be needed to analyze the impact of these modifications on the final compounds' structures and their relationship to fungicidal activity (Structure-Activity Relationship - SAR).
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